molecular formula C22H16O12 B191266 Fumarprotocetraric acid CAS No. 489-50-9

Fumarprotocetraric acid

Cat. No. B191266
CAS RN: 489-50-9
M. Wt: 472.4 g/mol
InChI Key: VEGGRTFDFMUBPD-ONEGZZNKSA-N
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Description

Fumarprotocetraric acid is a natural antimicrobial agent, showing neuroprotective, expectorant, and antioxidant activities . It has a molecular formula of C22H16O12 .


Synthesis Analysis

The biosynthesis of Fumarprotocetraric acid, a compound previously considered to be only produced by lichens, has been confirmed by using alginate-immobilized cells of Cladonia verticillaris . Immobilized cells only produce the depsidone when they are supplemented with FMN and acetate .


Molecular Structure Analysis

Fumarprotocetraric acid has a molecular weight of 472.358 . It contains total 52 bond(s); 36 non-H bond(s), 18 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aliphatic), 1 ester(s) (aromatic) .


Physical And Chemical Properties Analysis

Fumarprotocetraric acid is a solid substance . It has a molecular weight of 472.358 and a molecular formula of C22H16O12 .

Scientific Research Applications

  • Expectorant and Antioxidant Activities : Fumarprotocetraric acid, extracted from Cladonia verticillaris lichen, demonstrated expectorant and antioxidant properties. It showed significant expectorant activity and reduced lipid peroxidation in lung tissue by 50% (Alves et al., 2014).

  • Antimicrobial Activity : The antimicrobial activity of fumarprotocetraric acid was studied in relation to various microorganisms, including bacteria and fungi. It inhibited the growth of all tested microorganisms, showing particularly strong activity against Klebsiella pneumoniae (Ranković & Mišić, 2008).

  • Biosynthesis Studies : Research on Cladonia verticillaris has confirmed the biosynthesis of fumarprotocetraric acid using alginate-immobilized cells, revealing that supplementation with FMN and acetate is necessary for its production (Fontaniella et al., 2000).

  • Neuroprotective and Immunomodulatory Effects : Fumaric acid and its esters, including derivatives of fumarprotocetraric acid, have been found to have neuroprotective and immunomodulatory effects. These properties are being explored for the treatment of multiple sclerosis and psoriasis (Moharregh-Khiabani et al., 2009).

  • Inhibition of Tyrosinase Activity : Fumarprotocetraric acid has been evaluated for its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. It demonstrated significant inhibitory activity, suggesting potential applications in skin hyperpigmentation disorders (Brandão et al., 2017).

  • Chemical Characterization : A study on Cladonia furcata provided detailed NMR spectral data for fumarprotocetraric acid, contributing to a better understanding of its chemical structure (Su et al., 2003).

  • Tolerance to Acidic Conditions : Lichens producing fumarprotocetraric acid demonstrate a high tolerance to acidic air pollution, possibly due to the low dissociation constants of the acid, which suggests a role in environmental adaptation (Hauck et al., 2009).

Future Directions

Research on Fumarprotocetraric acid is ongoing, with recent studies identifying new compounds related to Fumarprotocetraric acid . The pharmaceutical potential of lichen substances, including Fumarprotocetraric acid, is a topic of ongoing interest .

properties

IUPAC Name

4-[[(E)-3-carboxyprop-2-enoyl]oxymethyl]-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGRTFDFMUBPD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)/C=C/C(=O)O)O)C(=O)O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313939
Record name Fumarprotocetraric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumarprotocetraric acid

CAS RN

489-50-9
Record name Fumarprotocetraric acid
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Record name 489-50-9
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Record name Fumarprotocetraric acid
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Record name [(7-carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-9-yl)methyl] hydrogen fumarate
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Record name FUMARPROTOCETRARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
HGM Edwards, EM Newton… - Journal of Molecular …, 2003 - Elsevier
… , gyrophoric acid and fumarprotocetraric acid spectra, … 1641 cm −1 band of fumarprotocetraric acid. The methyl ester is … Gyrophoric acid and fumarprotocetraric acid both contain an …
Number of citations: 94 www.sciencedirect.com
M Yılmaz, AÖ Türk, T Tay, M Kıvanç - Zeitschrift für Naturforschung C, 2004 - degruyter.com
… To the best of our knowledge no information about the antimicrobial activity of fumarprotocetraric acid is available for the last decade. Moreover, there are reports on the inactiveness of (…
Number of citations: 184 www.degruyter.com
JK Syers - Plant and Soil, 1969 - Springer
… Fumarprotocetraric acid andParmelia conspersa interact with granite to produce soluble … conspersa may be due to the presence of fumarprotocetraric acid. Contrary to popular belief…
Number of citations: 49 link.springer.com
C González, C Cartagena, L Caballero, F Melo… - Molecules, 2021 - mdpi.com
… The solution was allowed to cool to crystallize the fumarprotocetraric acid 2 (100 mg). The di-chloromethane solution was then concentrated (1.5 g) and submitted to column …
Number of citations: 12 www.mdpi.com
GM de Barros Alves, MB de Sousa Maia… - Pulmonary …, 2014 - Elsevier
… In the present study, HPLC analysis demonstrated that fumarprotocetraric acid was the major compound (95.12%) of the acetone extract, which is in agreement with the findings of the …
Number of citations: 40 www.sciencedirect.com
C Fernández-Moriano, PK Divakar, A Crespo… - Toxicology and Applied …, 2017 - Elsevier
… of fumarprotocetraric acid (FUM) as the major secondary metabolite (Fig. 1). Its peak (t R … Next, we isolated the fumarprotocetraric acid from the extract using a semi-preparative HPLC …
Number of citations: 34 www.sciencedirect.com
CF Culberson, WL Culberson, DA Arwood - Bryologist, 1977 - JSTOR
… and produce fumarprotocetraric acid with … of fumarprotocetraric acid is correlated with geography and elevation. The present study was undertaken to quantify fumarprotocetraric acid …
Number of citations: 25 www.jstor.org
JR Laundon - The Lichenologist, 1971 - cambridge.org
… Plants of Cladonia rangiformis containing fumarprotocetraric acid are easily recognized by … Thus 71% of the sample contained fumarprotocetraric acid. The specimens were examined …
Number of citations: 4 www.cambridge.org
M Hauck, S Huneck - The Lichenologist, 2007 - cambridge.org
… homoiomerous lichen and the crystals of fumarprotocetraric acid are deposited on the cell walls everywhere in the thallus. The major lichen substance of the cortex in H. physodes is …
Number of citations: 27 www.cambridge.org
B Sepúlveda, A Cornejo, D Bárcenas-Pérez, J Cheel… - Separations, 2022 - mdpi.com
… peak 7 is a new depsidone related to fumarprotocetraric acid (peak 13). The proposal … fumarprotocetraric acid lactone (Figure 3). It is well known that depsides as fumarprotocetraric acid …
Number of citations: 4 www.mdpi.com

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